N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Overview
Description
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a thietanyl ring attached to a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the formation of the thietanyl ring through a cyclization reaction. The final step involves the sulfonation of the benzene ring to attach the sulfonamide group. Each step requires specific reaction conditions, such as the use of strong acids for nitration and cyclization, and sulfonating agents for the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group .
Scientific Research Applications
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thietanyl ring and sulfonamide group can interact with proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzenesulfonamide
Uniqueness
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide is unique due to the presence of the thietanyl ring, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-23-14-8-6-12(7-9-14)17(13-10-24-11-13)25(21,22)16-5-3-2-4-15(16)18(19)20/h2-9,13H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVNCRQCJLEGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CSC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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